Dibutadiamin dihydrochloride CAS 1867-72-7 properties
Dibutadiamin dihydrochloride CAS 1867-72-7 properties
An In-depth Technical Guide to Dibutadiamin Dihydrochloride (CAS 1867-72-7)
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Dibutadiamin dihydrochloride, also known as N-tert-Butyl-1,4-butanediamine dihydrochloride. Given the limited availability of published experimental data for this specific compound, this document integrates established computational data with expert-derived protocols for its synthesis and analysis. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for working with this molecule.
Chemical Identity and Physicochemical Properties
Dibutadiamin dihydrochloride is the hydrochloride salt of N-tert-Butyl-1,4-butanediamine. The presence of both a primary and a secondary amine group, along with the bulky tert-butyl substituent, imparts specific chemical characteristics to the molecule.
Structure and Nomenclature
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IUPAC Name: 4-azaniumylbutyl(tert-butyl)azanium;dichloride[1]
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CAS Number: 1867-72-7[1]
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Synonyms: N-tert-Butyl-1,4-butanediamine dihydrochloride, CI-505[1]
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Chemical Formula: C₈H₂₂Cl₂N₂[1]
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Molecular Weight: 217.18 g/mol [1]
Computed and Predicted Physicochemical Data
Due to a lack of experimentally determined data in the scientific literature, the following properties are based on computational predictions. These values serve as a valuable estimation for experimental design.
| Property | Value | Source |
| Molecular Weight | 217.18 g/mol | PubChem[1] |
| Exact Mass | 216.1160041 Da | PubChem[1] |
| Topological Polar Surface Area | 44.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Proposed Synthesis Pathway
The rationale for this approach is twofold:
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Selective Protection: Starting with a mono-protected diamine prevents undesirable side reactions, such as the formation of di-tert-butylated products.
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Robust Reactions: The chosen reactions, reductive amination and acid-catalyzed deprotection, are high-yielding and well-documented transformations in organic synthesis.
Caption: Proposed two-step synthesis of Dibutadiamin dihydrochloride.
Step 1: Synthesis of N-Boc-N'-tert-butyl-1,4-diaminobutane via Reductive Amination
This step introduces the tert-butyl group through a two-stage, one-pot reaction. First, the primary amine of the starting material reacts with acetone to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine.
Protocol:
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Reaction Setup: To a solution of N-(tert-Butoxycarbonyl)-1,4-diaminobutane (1.0 eq) in methanol (MeOH, 10 mL/g), add acetone (1.5 eq).
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Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The causality for this controlled addition is to manage the exothermic reaction and prevent side reactions.
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Quenching and Work-up: After stirring for an additional 4 hours at room temperature, slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
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Extraction: Dilute the aqueous residue with water and extract with dichloromethane (DCM) or ethyl acetate (3x volumes). The choice of an organic solvent is driven by the expected polarity of the Boc-protected product.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Boc Deprotection and Dihydrochloride Salt Formation
The final step involves the removal of the acid-labile tert-Butoxycarbonyl (Boc) protecting group. The use of hydrochloric acid serves the dual purpose of catalyzing the deprotection and forming the final dihydrochloride salt.
Protocol:
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Reaction Setup: Dissolve the crude N-Boc-N'-tert-butyl-1,4-diaminobutane from the previous step in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
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Acidification: Cool the solution to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (a slight excess, ~2.5-3.0 eq) dropwise. The use of anhydrous HCl is crucial to prevent the introduction of water, which can complicate product isolation.
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Precipitation: Stir the mixture at room temperature for 2-4 hours. The deprotection is typically accompanied by the evolution of carbon dioxide and isobutylene gas. The desired dihydrochloride salt, being ionic, is expected to precipitate from the non-polar solvent.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Purification: Wash the solid with cold diethyl ether or acetone to remove any non-polar impurities and residual solvent. Dry the product under vacuum to yield Dibutadiamin dihydrochloride as a solid.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized Dibutadiamin dihydrochloride. This involves a combination of spectroscopic and chromatographic techniques.
Caption: Analytical workflow for Dibutadiamin dihydrochloride characterization.
Predicted Spectroscopic Data
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¹H NMR (in D₂O):
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A singlet at ~1.3-1.4 ppm (9H), corresponding to the nine equivalent protons of the tert-butyl group.
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Multiplets in the range of ~1.7-1.9 ppm (4H), corresponding to the two internal methylene groups (-CH₂-CH₂-) of the butane chain.
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Triplets around ~3.0-3.2 ppm (4H), corresponding to the two methylene groups adjacent to the nitrogen atoms (-CH₂-N-). The signals will be broadened due to the presence of the ammonium protons.
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¹³C NMR (in D₂O):
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A signal around ~22-24 ppm for the internal carbons of the butane chain.
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A signal around ~28-30 ppm for the methyl carbons of the tert-butyl group.
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A signal around ~40-45 ppm for the carbons of the butane chain adjacent to the nitrogens.
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A signal around ~55-60 ppm for the quaternary carbon of the tert-butyl group.
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FT-IR (KBr pellet):
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Strong, broad absorptions in the 3200-2400 cm⁻¹ range, characteristic of N-H stretching vibrations in an ammonium salt.
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Medium to strong absorptions between 2970-2850 cm⁻¹, corresponding to C-H stretching of the alkyl groups.
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A medium absorption around 1600-1500 cm⁻¹ due to N-H bending vibrations.
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C-N stretching vibrations would appear in the fingerprint region, typically between 1250-1020 cm⁻¹.
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Mass Spectrometry (ESI+): The analysis would be performed on the free base (Dibutadiamin, C₈H₂₀N₂).
Proposed Chromatographic Method for Purity Analysis
Since Dibutadiamin dihydrochloride lacks a UV chromophore, traditional HPLC with UV detection is not suitable without derivatization. Therefore, a method employing a universal detector is recommended.
Protocol: HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)
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Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is a good choice for this polar, basic compound. Alternatively, a C18 column with an ion-pairing agent can be used.
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Mobile Phase:
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Solvent A: Water with 0.1% formic acid or 10 mM ammonium formate. The acidic modifier is necessary for good peak shape.
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Solvent B: Acetonitrile with 0.1% formic acid.
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Elution: A gradient elution, for example, starting at 95% B and decreasing to 5% B over 15 minutes. This ensures the elution of any potential impurities with different polarities.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detector Settings (ELSD/CAD): Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations for the specific mobile phase composition.
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Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, and accuracy to ensure it is fit for its intended purpose.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Dibutadiamin dihydrochloride is not widely available, general precautions for handling amine hydrochloride salts should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong bases.
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First Aid:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
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Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Applications and Biological Context
There is currently no specific, documented application for Dibutadiamin dihydrochloride (CAS 1867-72-7) in the readily available scientific literature. However, its structural motif, a substituted diamine, is common in various biologically active molecules and as a building block in materials science. The parent molecule, 1,4-diaminobutane (putrescine), is a well-known biogenic amine involved in cell proliferation and differentiation. The introduction of a tert-butyl group would significantly alter its physicochemical properties, such as lipophilicity and basicity, potentially leading to novel pharmacological activities. Further research is required to explore the potential applications of this compound.
References
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Autech Industry Co.,Ltd. 1,4-Diaminobutane dihydrochloride with Cas 333-93-7. Retrieved from [Link]
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PubChem. Dibutadiamin dihydrochloride (C8H20N2). Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15852, Dibutadiamin dihydrochloride. Retrieved from [Link].
